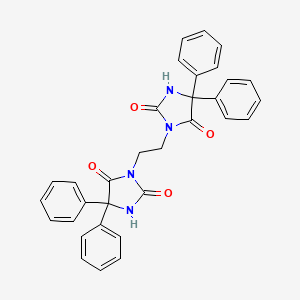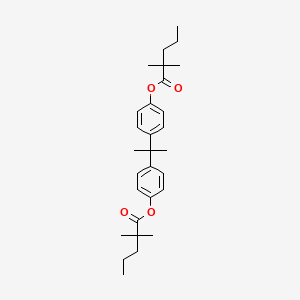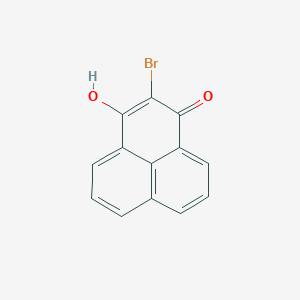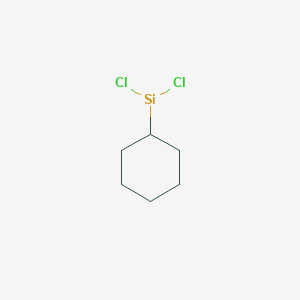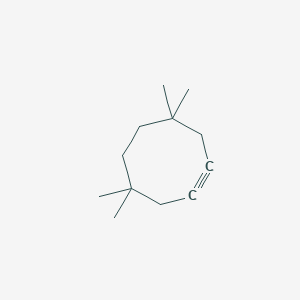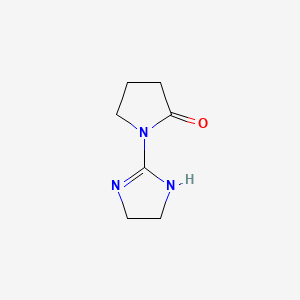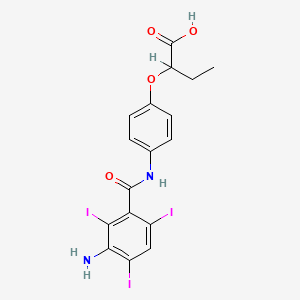
2-(p-(3-Amino-2,4,6-triiodobenzamido)phenoxy)butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(p-(3-Amino-2,4,6-triiodobenzamido)phenoxy)butyric acid is a complex organic compound characterized by the presence of iodine atoms, an amino group, and a butyric acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-(3-Amino-2,4,6-triiodobenzamido)phenoxy)butyric acid typically involves multiple steps, starting with the iodination of benzoic acid derivatives to introduce iodine atoms at specific positions. The amino group is then introduced through a nitration-reduction sequence. The final step involves the coupling of the iodinated and aminated benzoic acid derivative with a butyric acid derivative under appropriate reaction conditions, such as the use of coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-Dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient mixing and heat transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-(p-(3-Amino-2,4,6-triiodobenzamido)phenoxy)butyric acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the iodine atoms can produce deiodinated compounds.
Scientific Research Applications
2-(p-(3-Amino-2,4,6-triiodobenzamido)phenoxy)butyric acid has several scientific research applications:
Chemistry: It can be used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound’s iodine content makes it useful in radiolabeling studies for tracking biological processes.
Industry: It can be used in the development of new materials with specific properties, such as high-density polymers.
Mechanism of Action
The mechanism of action of 2-(p-(3-Amino-2,4,6-triiodobenzamido)phenoxy)butyric acid involves its interaction with specific molecular targets and pathways. The iodine atoms can interact with biological molecules, leading to changes in their structure and function. The amino group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity. The butyric acid moiety can interact with cellular membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2,4,6-triiodobenzoic acid: Similar in structure but lacks the butyric acid moiety.
2,4,6-Triiodophenol: Contains iodine atoms but lacks the amino and butyric acid groups.
4-Amino-3,5-diiodobenzoic acid: Contains fewer iodine atoms and lacks the butyric acid moiety.
Uniqueness
2-(p-(3-Amino-2,4,6-triiodobenzamido)phenoxy)butyric acid is unique due to its combination of iodine atoms, an amino group, and a butyric acid moiety. This combination imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for various applications in scientific research and industry.
Properties
CAS No. |
22708-40-3 |
|---|---|
Molecular Formula |
C17H15I3N2O4 |
Molecular Weight |
692.02 g/mol |
IUPAC Name |
2-[4-[(3-amino-2,4,6-triiodobenzoyl)amino]phenoxy]butanoic acid |
InChI |
InChI=1S/C17H15I3N2O4/c1-2-12(17(24)25)26-9-5-3-8(4-6-9)22-16(23)13-10(18)7-11(19)15(21)14(13)20/h3-7,12H,2,21H2,1H3,(H,22,23)(H,24,25) |
InChI Key |
NNKURSMSPVSFKE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)OC1=CC=C(C=C1)NC(=O)C2=C(C(=C(C=C2I)I)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


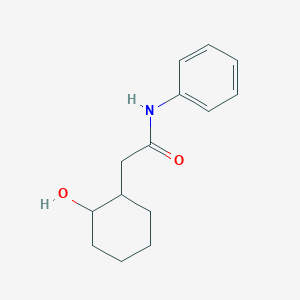
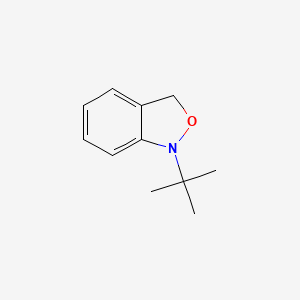
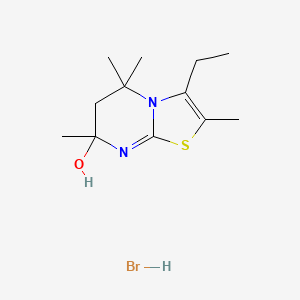
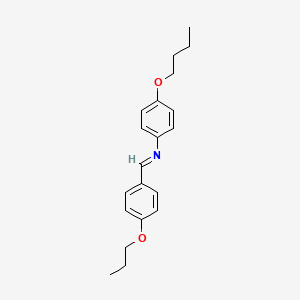
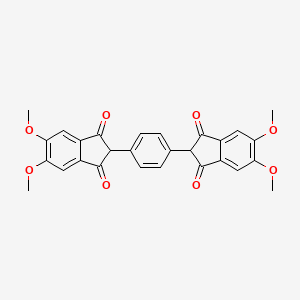
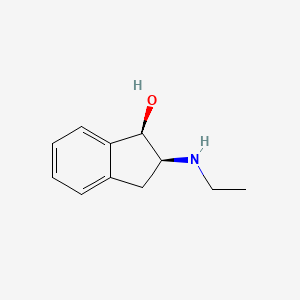

![1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14706551.png)
